N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps. One common method starts with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. This intermediate is then subjected to nucleophilic substitution with substituted anilines to produce 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives. These intermediates are hydrolyzed with ammonia to yield 7-methoxy-4-(substituent aniline)quinazolin-6-ol derivatives. Finally, amidation with 2-chloroacetyl chloride leads to the formation of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with additional hydrogen atoms.
Scientific Research Applications
N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antitumor and antibacterial properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) phosphorylation, which can suppress tumor cell growth. The compound may also interact with other cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-phenethyl-2-(quinazolin-4-yl)acetamide
- N-phenethyl-2-(quinazolin-4-ylthio)ethanamide
- N-phenethyl-2-(quinazolin-4-ylthio)propionamide
Uniqueness
N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide stands out due to its unique combination of the quinazoline and phenethyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-17(19-11-10-14-6-2-1-3-7-14)12-23-18-15-8-4-5-9-16(15)20-13-21-18/h1-9,13H,10-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALUHFYWNYDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779546 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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